molecular formula C7H13N B12275649 1-(But-3-en-1-yl)azetidine

1-(But-3-en-1-yl)azetidine

Cat. No.: B12275649
M. Wt: 111.18 g/mol
InChI Key: RJVSEGKQONKFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(But-3-en-1-yl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines are known for their ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-3-en-1-yl)azetidine can be synthesized through several methods. . This method is efficient for constructing functionalized azetidines but requires specific reaction conditions, such as UV light and suitable catalysts.

Industrial Production Methods: Industrial production of azetidines often involves ring-opening polymerization of aziridines or other nitrogen-containing monomers . This method allows for the large-scale production of azetidines with various functional groups, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-en-1-yl)azetidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while reduction can produce various amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-but-3-enylazetidine

InChI

InChI=1S/C7H13N/c1-2-3-5-8-6-4-7-8/h2H,1,3-7H2

InChI Key

RJVSEGKQONKFQD-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1CCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.